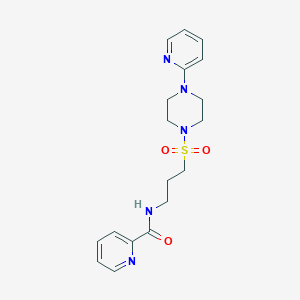

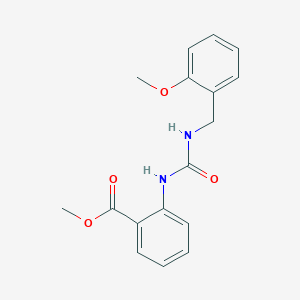

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide" involves intricate steps that ensure the introduction of the pyridin-2-yl and piperazin-1-yl groups. A notable example of related synthetic efforts includes the preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] compounds through an N-sulfonyl Pictet–Spengler reaction, highlighting the complexity of synthesizing sulfonyl-containing piperidine derivatives (Jian Liu et al., 2006). Additionally, the scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates the potential for industrial-scale production of similar compounds, emphasizing the importance of optimizing reaction conditions for efficiency and purity (Daiyan Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" reveals intricate arrangements of atoms and bonds, which are crucial for their biological activities. For instance, the study of supramolecular complexes of sulfadiazine and pyridines shows how pyridines can disrupt hydrogen-bonded dimers in sulfa drug crystals, leading to the formation of co-crystals and salts with distinct hydrogen-bond motifs (E. Elacqua et al., 2013). This demonstrates the significance of molecular interactions in determining the structural and functional properties of such compounds.

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" and related compounds are influenced by their functional groups and structural configuration. For example, the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens highlight the potential for these compounds to serve as antimicrobial agents, with the nature of substitutions on the benzhydryl and sulfonamide rings affecting their antibacterial activity (K. Vinaya et al., 2009).

Scientific Research Applications

Supramolecular Complexes and Crystal Engineering

- Supramolecular Complexes of Sulfadiazine and Pyridines : This research demonstrates the application of crystal engineering principles to create organic co-crystals and salts involving sulfadiazine and pyridines. Pyridines, as molecular building blocks, disrupt hydrogen-bonded dimers within sulfadiazine crystals, facilitating access to co-crystals and salts. This study underscores the versatility of pyridines in reconfiguring molecular structures, which could be pertinent to the applications of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide (Elacqua et al., 2013).

Co-crystallization and Salt Formation

- Cocrystallization of Pyrazinoic Acid with Pyridine Carboxamides : This study explores the co-crystallization behavior of pyrazinoic acid with isomeric pyridine carboxamides, leading to cocrystals and eutectics. The research highlights how alterations in carboxamide position impact steric and electrostatic compatibility, affecting supramolecular growth. Such insights could be valuable for understanding the co-crystallization potential of this compound (Prasad et al., 2015).

Antibacterial and Anticancer Applications

- Antibacterial and Anticancer Evaluation of Quinolines : Research into 2-chloro-3-hetarylquinolines reveals their antibacterial and anticancer activities. This suggests the potential for this compound in similar applications, given its structural complexity and potential for bioactivity modulation (Bondock & Gieman, 2015).

Material Science and Coating Technologies

- Electrolytic Coloring of Anodized Aluminum : A study involving heterocyclic organic compounds, including pyridine derivatives, as additives in the electrolytic coloring of anodized aluminum underscores their influence on color stability and resistance to oxidation. This research may hint at the utility of this compound in surface treatment processes (Moshohoritou et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(16-6-1-3-8-19-16)21-10-5-15-27(25,26)23-13-11-22(12-14-23)17-7-2-4-9-20-17/h1-4,6-9H,5,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBHKBNSFQGOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)